molecular formula C7H10N2O B081932 1,3-Divinylimidazolidin-2-one CAS No. 13811-50-2

1,3-Divinylimidazolidin-2-one

Cat. No. B081932
CAS RN: 13811-50-2
M. Wt: 138.17 g/mol
InChI Key: HMYBDZFSXBJDGL-UHFFFAOYSA-N
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Patent
US06232373B1

Procedure details

A formulation consisting of 70 kg of cellulose, 20 kg of potassium caseinate and 10 kg of polymer d2) having a content of N-vinylimidazole (Vl) of 90% by weight, a content of N-vinylpyrrolidone (VP) of 7% by weight and a content of N,N′-divinylethyleneurea (DVEU) of 3% by weight was prepared by dissolving the potassium caseinate in 400 l of water at 60° C. and suspending the cellulose therein. The suspension was atomized at 185° C. at 70 bar via a single-component nozzle and the polymer was injected into the atomization zone.
[Compound]
Name
cellulose
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
20 kg
Type
reactant
Reaction Step Two
[Compound]
Name
polymer d2
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
400 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[K].[CH:2]([N:4]1C=CN=C1)=[CH2:3].[CH:9]([N:11]1[CH2:15][CH2:14]C[C:12]1=[O:16])=[CH2:10]>O>[CH2:10]=[CH:9][N:11]1[C:12](=[O:16])[N:4]([CH:2]=[CH2:3])[CH2:14][CH2:15]1 |^1:0|

Inputs

Step One
Name
cellulose
Quantity
70 kg
Type
reactant
Smiles
Step Two
Name
Quantity
20 kg
Type
reactant
Smiles
[K]
Step Three
Name
polymer d2
Quantity
10 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Seven
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
400 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was atomized at 185° C. at 70 bar via a single-component nozzle

Outcomes

Product
Name
Type
product
Smiles
C=CN1CCN(C1=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.